

(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid structure

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Compound of Interest

Compound Name:	4-Phthalimido-2-hydroxy butyric acid
CAS No.:	31701-91-4
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An In-Depth Technical Guide to (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is one such pivotal intermediate, distinguished by its unique trifecta of functional groups: a chiral secondary alcohol, a carboxylic acid, and the biologically significant phthalimide moiety. This combination renders it an exceptionally versatile scaffold, particularly in the synthesis of sophisticated molecules like thalidomide analogs and Proteolysis Targeting Chimeras (PROTACs).

This technical guide offers an in-depth exploration of (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, designed for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the molecule's structural significance, provides a logical framework for its synthesis and characterization, and details its critical applications, with

a focus on its role as a precursor to Cereblon (CRBN) E3 ligase ligands for targeted protein degradation.

PART 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's properties is the foundation of its application. (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is a chiral molecule whose physical and chemical characteristics are dictated by its constituent functional groups.

Core Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	(2S)-4-(1,3-dioxoisindol-2-yl)-2-hydroxybutanoic acid	[1]
Synonyms	(S)-(+)- α -Hydroxy-1,3-dioxo-2-isoindolinebutyric acid	[1]
CAS Number	48172-10-7	[1]
Molecular Formula	C ₁₂ H ₁₁ NO ₅	[1]
Molecular Weight	249.22 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	157-159 °C	[1]
Boiling Point	513.1 °C at 760 mmHg	[1]
Density	1.504 g/cm ³	[1]
SMILES	<chem>C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O</chem>	[1]
InChI Key	YWDXODQRCDEZLN-VIFPVBQESA-N	[1]

Structural Elucidation

The molecule's utility stems directly from its structure, which features three key domains:

- **The Phthalimide Group:** This planar, aromatic dicarboximide is a well-established pharmacophore. It is the core structural motif responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase, a critical function for its use in PROTACs and immunomodulatory drugs. [2][3]
- **The Chiral Hydroxy Acid Backbone:** The butyric acid chain contains a stereocenter at the C2 position with an (S)-configuration. This specific stereochemistry is often crucial for biological activity.
- **Orthogonal Functional Handles:** The presence of both a carboxylic acid (-COOH) and a secondary alcohol (-OH) group provides two distinct points for chemical modification. This is a highly desirable feature, as it allows for selective, sequential attachment of linkers or other moieties without the need for complex protection/deprotection schemes.

Phthalimide Group
(CRBN Binding Moiety) →

← Orthogonal Handles
(-OH and -COOH)
for Linker Attachment

↑
Chiral Center (S)

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Caption: 2D structure of (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid.

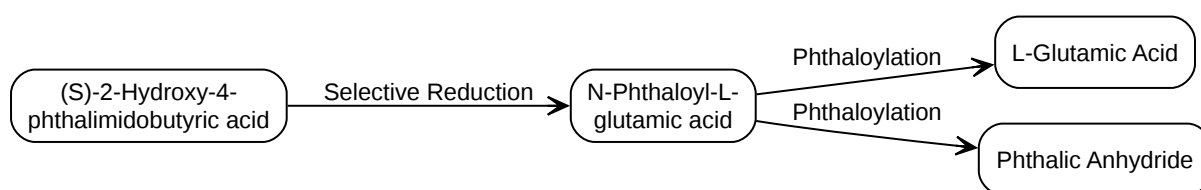
PART 2: Synthesis and Characterization

A robust and reproducible synthetic route is essential for the utility of any chemical building block. The synthesis of (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid can be logically derived

from inexpensive, commercially available starting materials.

Retrosynthetic Analysis

Our strategy begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler precursors. The most logical disconnection is at the phthalimide nitrogen, suggesting a reaction between a 4-amino-2-hydroxybutyric acid derivative and phthalic anhydride. A more practical approach, however, starts from the readily available and stereochemically defined L-glutamic acid.



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Caption: Retrosynthetic pathway for the target molecule.

Field-Proven Synthetic Protocol

This protocol is designed as a self-validating system, where the successful isolation and characterization of the intermediate validates the initial step before proceeding.

Step 1: Synthesis of N-Phthaloyl-L-glutamic acid

- **Causality:** This step protects the amine of L-glutamic acid with a phthaloyl group. This is a standard procedure for protecting amino acids while setting the stage for the core CRBN-binding motif. Using a solvent like glacial acetic acid or heating facilitates the condensation and subsequent dehydration to form the imide ring.[4][5]
- **Methodology:**
 - To a round-bottom flask, add L-glutamic acid (1.0 eq) and phthalic anhydride (1.05 eq).
 - Add glacial acetic acid to create a stirrable slurry.

- Heat the mixture to reflux (approx. 120-140 °C) for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the starting materials.
- Cool the reaction mixture to room temperature, which should induce precipitation of the product.
- Filter the white solid, wash with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
- Dry the product, N-Phthaloyl-L-glutamic acid, under vacuum. The product should be a white solid with a melting point around 158-160 °C.

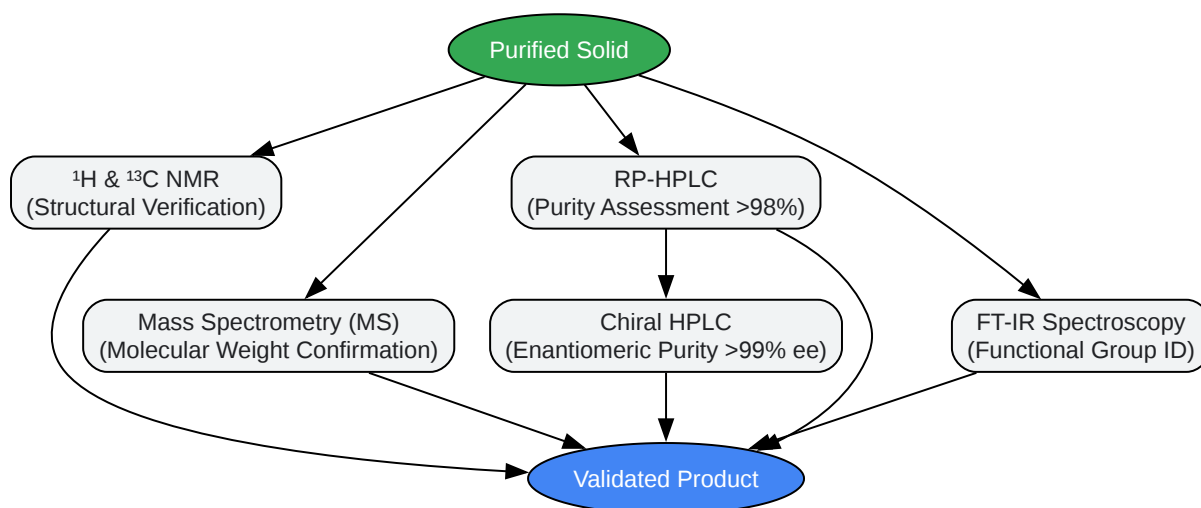
Step 2: Selective Reduction to (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid

- Causality: This is the most critical transformation. The α -carboxylic acid must be reduced to a primary alcohol without affecting the γ -carboxylic acid, the phthalimide carbonyls, or the stereocenter. A common strategy is to form a mixed anhydride or an activated ester at the α -position, which is more reactive towards mild hydride reagents like sodium borohydride (NaBH_4) than the other carbonyls. This selective activation is key to the success of the synthesis.
- Methodology:
 - Suspend N-Phthaloyl-L-glutamic acid (1.0 eq) in anhydrous THF (tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C in an ice bath.
 - Slowly add a base such as triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq) dropwise. Stir for 30-60 minutes at 0 °C to form the mixed anhydride in situ.
 - In a separate flask, prepare a solution of sodium borohydride (NaBH_4 , 1.5-2.0 eq) in a small amount of water or ethanol.
 - Slowly add the NaBH_4 solution to the mixed anhydride solution at 0 °C. The temperature should be carefully controlled to prevent over-reduction.
 - Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

- Once the reaction is complete, carefully quench by the slow addition of 1M HCl at 0 °C until the pH is acidic (~2-3).
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid as a white to off-white solid.

Analytical Characterization Workflow

To ensure the identity, purity, and stereochemical integrity of the final product, a standard battery of analytical techniques must be employed.



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Caption: Workflow for analytical validation of the final product.

PART 3: Applications in Drug Development

The true value of (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is realized in its application as a strategic precursor in the synthesis of high-value therapeutics.

Precursor to Cereblon (CRBN) E3 Ligase Ligands

The field of targeted protein degradation has revolutionized drug discovery. This strategy utilizes bifunctional molecules, most notably PROTACs, to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[3]

A PROTAC molecule consists of three parts: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a "linker" that connects them.[6][7] The most widely used E3 ligase in PROTAC design is Cereblon (CRBN).[2][3] The ligands that bind to CRBN are almost exclusively derived from the immunomodulatory drug thalidomide and its analogs, which all share the phthalimide or a closely related glutarimide core.[2][6]

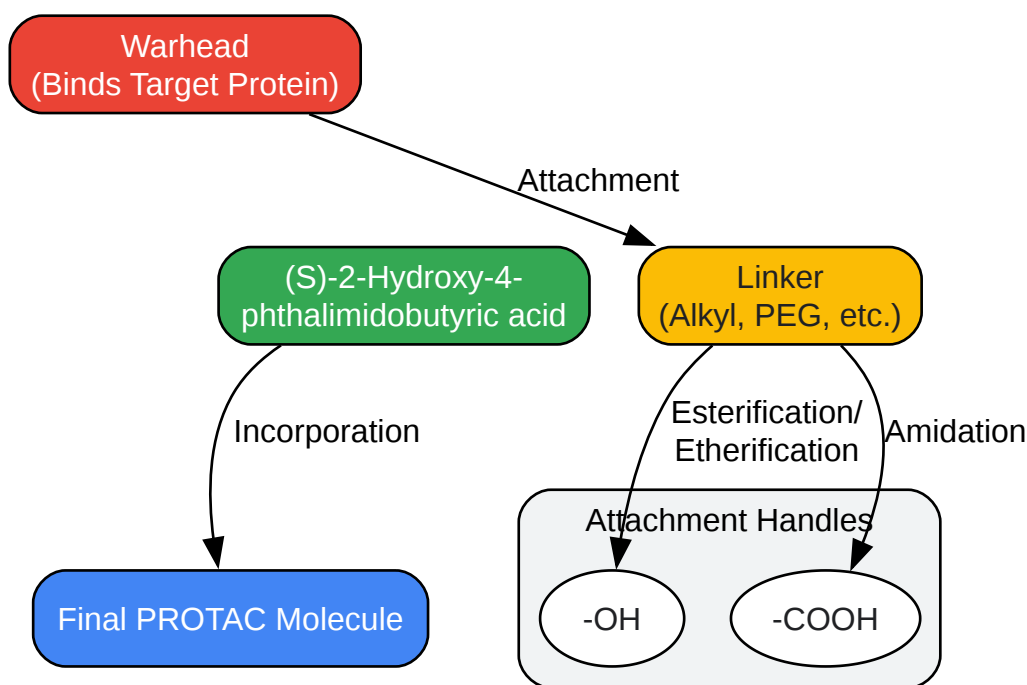
(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is, therefore, not just a thalidomide analog but a foundational building block for the "anchor" component of a CRBN-recruiting PROTAC. Its phthalimide group provides the necessary molecular recognition for CRBN binding.

Modular Synthesis of PROTACs

The dual functionality of the hydroxy and carboxylic acid groups in (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is its most powerful feature for PROTAC development. These two groups act as orthogonal chemical handles, allowing for the directional and controlled attachment of linkers. This modularity is critical for creating libraries of PROTACs where the linker length, composition, and attachment point can be systematically varied to optimize degradation efficacy.[6]

- **Amide Linkage:** The carboxylic acid can be readily activated (e.g., using HATU or EDC coupling agents) to form a stable amide bond with an amine-terminated linker.
- **Ester/Ether Linkage:** The hydroxyl group can be used to form ester or ether linkages, providing alternative chemistries and properties to the final PROTAC.

This synthetic flexibility allows researchers to rapidly assemble a diverse set of PROTACs from a common advanced intermediate, accelerating the structure-activity relationship (SAR) studies needed to identify a clinical candidate.



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Caption: Modular assembly of a PROTAC using the title compound.

Conclusion

(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid transcends its role as a simple chemical intermediate. Its carefully defined stereochemistry and orthogonal functional groups make it a high-value, strategic building block for addressing modern challenges in drug discovery. Its direct lineage from L-glutamic acid provides a cost-effective and scalable synthetic route, while its inherent phthalimide core offers a proven scaffold for engaging the Cereblon E3 ligase. For scientists working on the cutting edge of targeted protein degradation, this molecule represents a critical tool for the rational design and rapid synthesis of next-generation therapeutics.

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A comprehensive list of references is provided below for verification and further reading.

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